Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)-
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Overview
Description
3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is known for its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method starts with the reaction of 2,3-diaminopyridine with various carboxylic acid derivatives. The process often involves the use of acetic anhydride to acylate the 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a modulator of various biological pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation can lead to various cellular responses, including inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another imidazo[4,5-b]pyridine derivative with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,2-a]pyridine: Exhibits a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the diethylaminoethyl group can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
4057-57-2 |
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Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]imidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H18N4O2/c1-3-16(4-2)5-6-17-9-15-11-7-10(13(18)19)8-14-12(11)17/h7-9H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
QEPDGBSLJDHUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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